molecular formula C11H13BrFNO B13551634 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol

3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13551634
M. Wt: 274.13 g/mol
InChI Key: CEHCNSUDCRSDLP-UHFFFAOYSA-N
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Description

3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C11H13BrFNO. It is a member of the pyrrolidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol typically involves the reaction of 2-Bromo-5-fluorobenzyl bromide with pyrrolidine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or aldehyde .

Scientific Research Applications

3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A parent compound with a similar structure but without the bromine and fluorine substituents.

    2-Bromo-5-fluorobenzyl bromide: A precursor in the synthesis of 3-(2-Bromo-5-fluorobenzyl)pyrrolidin-3-ol.

    Fluorobenzyl derivatives: Compounds with similar fluorine substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-[(2-bromo-5-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-9(13)5-8(10)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

CEHCNSUDCRSDLP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=C(C=CC(=C2)F)Br)O

Origin of Product

United States

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